molecular formula C22H15F2N5O3S B609748 ON1231320 CAS No. 131247-39-8

ON1231320

Cat. No.: B609748
CAS No.: 131247-39-8
M. Wt: 467.4508
InChI Key: ZEHBZHZMQSHZFI-UHFFFAOYSA-N
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Description

ON1231320 (CAS: 1312471-39-8) is a highly selective polo-like kinase 2 (PLK2) inhibitor with an IC50 of 0.31 µM. It belongs to the arylsulfonyl pyrido-pyrimidinone class and exhibits potent antitumor activity by blocking cell cycle progression at the G2/M phase and inducing apoptosis via cleaved PARP upregulation . Preclinical studies demonstrate its efficacy in glioma, breast, and ovarian cancer models. In vivo, 50–75 mg/kg doses reduced tumor growth by up to 86.5% in xenograft models without significant toxicity .

Properties

CAS No.

131247-39-8

Molecular Formula

C22H15F2N5O3S

Molecular Weight

467.4508

IUPAC Name

2-((1H-indol-5-yl)amino)-6-((2,4-difluorophenyl)sulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

InChI

InChI=1S/C22H15F2N5O3S/c1-29-20-13(9-19(21(29)30)33(31,32)18-5-2-14(23)10-16(18)24)11-26-22(28-20)27-15-3-4-17-12(8-15)6-7-25-17/h2-11,25H,1H3,(H,26,27,28)

InChI Key

ZEHBZHZMQSHZFI-UHFFFAOYSA-N

SMILES

C1=CC(F)=CC(F)=C1S(=O)(=O)C1=CC2=CN=C(NC3=CC=C4NC=CC4=C3)N=C2N(C)C1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ON1231320;  ON-1231320;  ON 1231320;  GBO-006;  GBO006;  GBO 006.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ON1231320 involves the preparation of an arylsulfonyl pyrido-pyrimidinone core structure. The key steps include:

  • Formation of the pyrido-pyrimidinone ring system.
  • Introduction of the arylsulfonyl group.
  • Final purification to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: ON1231320 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at specific positions on the pyrido-pyrimidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

ON1231320 has a wide range of scientific research applications, including:

Mechanism of Action

ON1231320 exerts its effects by specifically inhibiting PLK2, a kinase involved in the regulation of centriole duplication and cell cycle progression. The inhibition of PLK2 leads to the arrest of the cell cycle in the G2/M phase, causing mitotic catastrophe and apoptosis. The compound does not significantly inhibit other polo-like kinases such as PLK1, PLK3, and PLK4, highlighting its specificity .

Comparison with Similar Compounds

Selectivity and Target Profiles

ON1231320 vs. TC-S 7005 (PLK2 Inhibitor):

This compound vs. MLN0905 (PLK1 Inhibitor):

  • MLN0905: Targets PLK1 (IC50 = 2 nM), a kinase frequently overexpressed in cancers like breast and leukemia. However, PLK1 inhibition is associated with toxicity due to its role in normal cell division .
  • This compound : Avoids PLK1-related toxicity by selectively targeting PLK2, making it safer for prolonged use .

This compound vs. CFI-400945 (PLK4 Inhibitor):

  • CFI-400945 : Inhibits PLK4 (Ki = 0.26 nM) and is effective in colon and breast cancers. Unlike this compound, it is orally active but may lack specificity in PLK4-high tumors like glioblastoma .

Mechanisms of Action

  • Apoptosis Induction : this compound uniquely upregulates cleaved PARP, a hallmark of apoptosis, in glioma cells (U251MG, U87MG) at 100–200 nM doses .
  • Cell Cycle Arrest : Unlike HMN-176 (PLK1 inhibitor), which disrupts centrosome dynamics, this compound directly blocks G2/M transition without affecting tubulin polymerization .

Preclinical and Clinical Data

Compound Target IC50/Ki Key Cancer Models Advantages Limitations
This compound PLK2 0.31 µM Glioma, Breast, Ovarian High selectivity; low toxicity Limited oral bioavailability
TC-S 7005 PLK2 4 nM N/A High potency Sparse in vivo data
MLN0905 PLK1 2 nM Leukemia, Solid Tumors Broad applicability Toxicity risks
CFI-400945 PLK4 0.26 nM Colon, Breast Oral administration Limited efficacy in glioblastoma

Therapeutic Potential

  • This compound: Shows promise in glioblastoma multiforme (GBM), where PLK2 overexpression correlates with poor prognosis. It also reverses drug resistance in prostate cancer models .
  • TC-S 7005 : Potent PLK2 inhibition but lacks evidence in combination therapies or resistant cancers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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